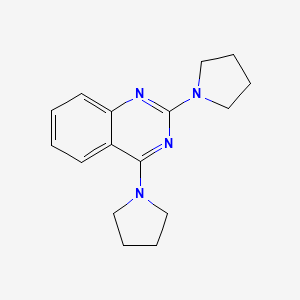![molecular formula C8H10N4O2 B1198650 Caffeine,[1-methyl-14c] CAS No. 77196-81-7](/img/structure/B1198650.png)
Caffeine,[1-methyl-14c]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine, also known as 1,3,7-trimethylxanthine, is a central nervous system stimulant belonging to the methylxanthine class. It is widely consumed in beverages such as coffee, tea, and energy drinks. The compound is known for its ability to increase alertness and reduce fatigue. Caffeine,[1-methyl-14c] is a radiolabeled form of caffeine used in scientific research to study its metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Caffeine can be synthesized through various methods, including the methylation of xanthine derivatives. One common synthetic route involves the methylation of theobromine (3,7-dimethylxanthine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of caffeine often involves the extraction from natural sources such as coffee beans, tea leaves, and kola nuts. The extraction process typically includes steps like solvent extraction, crystallization, and purification. Supercritical carbon dioxide extraction is also used for decaffeination and caffeine isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form 1,3,7-trimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Methylation and demethylation reactions are common, where methyl groups are added or removed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Demethylation: Enzymatic demethylation using N-demethylase enzymes.
Major Products
Oxidation: 1,3,7-trimethyluric acid.
Methylation: Theobromine and paraxanthine.
Demethylation: Theobromine and paraxanthine.
Applications De Recherche Scientifique
Caffeine,[1-methyl-14c] is extensively used in scientific research to study its metabolism, pharmacokinetics, and biological effects. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of caffeine metabolism.
Biology: Investigates the effects of caffeine on cellular processes and its interaction with various biomolecules.
Medicine: Studies the pharmacokinetics of caffeine in different populations, including its absorption, distribution, metabolism, and excretion.
Industry: Used in the development of caffeine-containing products and in quality control processes.
Mécanisme D'action
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking the binding of adenosine, caffeine prevents the onset of drowsiness and promotes wakefulness. Additionally, caffeine increases the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and cognitive performance. It also inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates cellular activity.
Comparaison Avec Des Composés Similaires
Caffeine is chemically related to other methylxanthines such as theobromine and theophylline. These compounds share similar structures but differ in their methylation patterns:
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
Paraxanthine: 1,7-dimethylxanthine, a major metabolite of caffeine in the human body.
Caffeine is unique in its widespread use as a stimulant and its extensive presence in various beverages and foods. Its ability to cross the blood-brain barrier and its potent effects on the central nervous system make it distinct from other methylxanthines.
Propriétés
Numéro CAS |
77196-81-7 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
3,7-dimethyl-1-(114C)methylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3+2 |
Clé InChI |
RYYVLZVUVIJVGH-YZRHJBSPSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES isomérique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)[14CH3] |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
77196-81-7 |
Synonymes |
1-methylcaffeine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


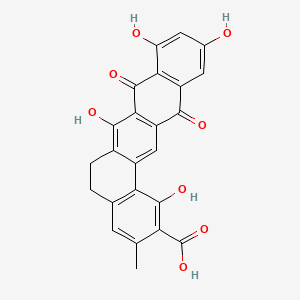
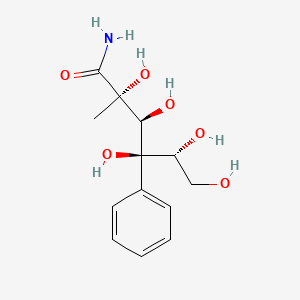
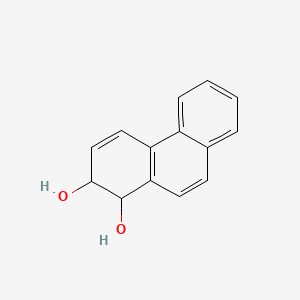
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)
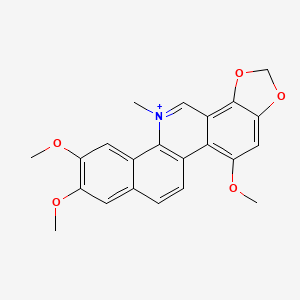
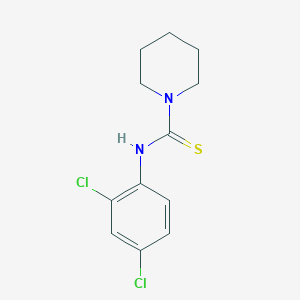
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
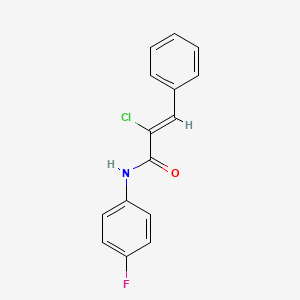
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)
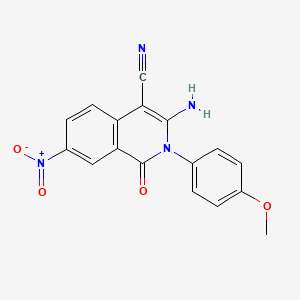
![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
